molecular formula C13H17NO4 B1334087 2-Tert-butoxycarbonylamino-3-methylbenzoic acid CAS No. 669713-59-1

2-Tert-butoxycarbonylamino-3-methylbenzoic acid

Cat. No.: B1334087
CAS No.: 669713-59-1
M. Wt: 251.28 g/mol
InChI Key: DJOFSJDUMIIGMC-UHFFFAOYSA-N
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Description

2-Tert-butoxycarbonylamino-3-methylbenzoic acid is an organic compound with the chemical formula C13H17NO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butoxycarbonylamino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tert-butoxycarbonylamino-3-methylbenzoic acid can be synthesized through various methods. One common method involves the chlorination of isopropylcarbonyl chloride of acetophenone in the presence of acetic anhydride and hydroxylamine . The reaction typically requires controlled conditions, including specific temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxycarbonylamino-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-Tert-butoxycarbonylamino-3-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in complex chemical reactions.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and is investigated for its potential therapeutic properties.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-butoxycarbonylamino-3-methylbenzoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonylamino group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butoxycarbonylamino-4-methylbenzoic acid
  • 2-Tert-butoxycarbonylamino-3-ethylbenzoic acid
  • 2-Tert-butoxycarbonylamino-3-methoxybenzoic acid

Uniqueness

2-Tert-butoxycarbonylamino-3-methylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-8-6-5-7-9(11(15)16)10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOFSJDUMIIGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373778
Record name 2-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-59-1
Record name 2-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anthranilic acid, N-Boc-3-methyl
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